Pipebuzone

Description

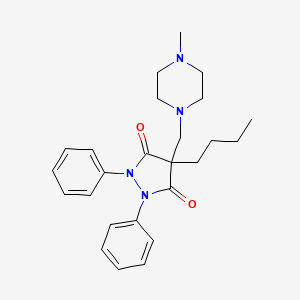

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-3-4-15-25(20-27-18-16-26(2)17-19-27)23(30)28(21-11-7-5-8-12-21)29(24(25)31)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNKHIPCARGLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181760 | |

| Record name | Pipebuzone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27315-91-9 | |

| Record name | Pipebuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27315-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipebuzone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027315919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipebuzone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipebuzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2ZV6F5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a heterocyclic amine, has been a cornerstone in anthelmintic therapy for decades. Its primary mechanism of action is centered on its function as a potent agonist of the γ-aminobutyric acid (GABA) receptors in nematode neuromuscular systems. This interaction leads to a cascade of physiological events culminating in the flaccid paralysis of the helminth, facilitating its expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of piperazine's anthelmintic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors on the muscle cells of susceptible nematodes, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2] Unlike their vertebrate hosts, where GABAergic signaling is predominantly confined to the central nervous system, in nematodes, GABA receptors are crucial components of the peripheral neuromuscular system, mediating muscle inhibition.[3] This physiological distinction forms the basis for piperazine's selective toxicity.

Piperazine acts as a GABA agonist, binding to and activating these receptors.[1][4] This activation opens chloride ion (Cl-) channels, leading to an influx of negatively charged chloride ions into the muscle cell. The influx of Cl- causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli. This sustained state of hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gut. The paralyzed worms are then passively expelled by the normal peristaltic action of the host's intestines.

Some studies have also suggested that piperazine may interfere with the production of succinate, a key component in the energy metabolism of Ascaris muscle, further contributing to its paralytic effect. There is a noted correlation between the concentrations of piperazine that induce paralysis and those that inhibit succinate formation.

Signaling Pathway at the Nematode Neuromuscular Junction

The following diagram illustrates the signaling pathway initiated by piperazine at the nematode neuromuscular junction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative therapeutic efficacies of oral and in-water administered levamisole, piperazine and fenbendazole against experimental Ascaridia galli infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass treatment for ascariasis: value of prophylactic use of piperazine in groups heavily infected with Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic properties such as solubility and bioavailability.[1][2] Its versatile structure, with two nitrogen atoms amenable to substitution, allows for the creation of diverse molecular architectures targeting a wide range of biological pathways.[2][3] This technical guide provides an in-depth overview of the synthesis of novel piperazine-containing compounds, focusing on key experimental protocols, data presentation, and the visualization of relevant biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

Core Synthetic Methodologies

The construction of piperazine-containing molecules can be broadly categorized into two approaches: the formation of the piperazine ring itself and the functionalization of a pre-existing piperazine core. Recent advances have focused on developing efficient and versatile methods for both strategies, with a particular emphasis on carbon-nitrogen (C-N) bond formation and, more recently, direct C-H functionalization of the piperazine ring.[4]

N-Arylation of the Piperazine Core

A common and crucial transformation in the synthesis of bioactive piperazine derivatives is the introduction of an aryl group onto one of the nitrogen atoms. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose.

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl halide.

Materials:

-

Piperazine

-

Aryl halide (e.g., 4-chlorotoluene, 4-bromoanisole)

-

Palladium catalyst (e.g., Pd₂(dba)₃, (NHC)Pd(allyl)Cl)

-

Phosphine ligand (e.g., RuPhos, XPhos)

-

Strong base (e.g., NaOtBu, LiHMDS)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (1.5 equivalents).

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-arylpiperazine.

Characterization:

The final product should be characterized by:

-

¹H and ¹³C NMR spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (for solids): As an indicator of purity.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 0.5 | >95 | |

| 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.3 | 90 | |

| 4-Bromotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.1 | 80 |

Table 1: Example Conditions and Yields for Buchwald-Hartwig N-Arylation of Piperazine.

Reductive Amination for N-Alkylation

Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction with a suitable reducing agent.

This protocol outlines a general procedure for the N-alkylation of a piperazine derivative with an aldehyde or ketone.

Materials:

-

Piperazine derivative

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., 1,2-dichloroethane, methanol)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a stirred solution of the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent, add the reducing agent (1.2-1.5 equivalents) portion-wise at room temperature. A small amount of acetic acid can be added to catalyze iminium ion formation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization:

The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-(Piperazin-1-yl)ethanamine | N-Methyl-4-piperidone | NaBH(OAc)₃ | 1,2-Dichloroethane | 75 | |

| N-Boc-(S)-alaninal | Ammonium acetate | NaBH₃CN | Methanol | Good |

Table 2: Examples of Reductive Amination for Piperazine Alkylation.

Visualization of Key Pathways and Workflows

Understanding the biological context and the experimental process is crucial in drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by piperazine-containing compounds and a general workflow for their synthesis and evaluation.

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer.

Caption: A general workflow for the synthesis and in vitro screening of novel piperazine-containing compounds.

In Vitro Evaluation of Novel Compounds

Following successful synthesis and characterization, novel piperazine derivatives are typically subjected to a battery of in vitro assays to determine their biological activity. For anticancer drug discovery, a common initial step is to assess the compound's effect on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of newly synthesized compounds against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Synthesized piperazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | |

| 4-(benzodioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast Cancer) | 11.3 | |

| Thiazolinylphenyl-piperazine 2a | LNCaP (Prostate Cancer) | 15 |

Table 3: Examples of In Vitro Anticancer Activity of Novel Piperazine Derivatives.

Conclusion

The piperazine scaffold remains a cornerstone in the design of novel therapeutics. The synthetic methodologies outlined in this guide, particularly N-arylation and reductive amination, provide robust and versatile routes to a vast chemical space of piperazine-containing compounds. Coupled with systematic in vitro evaluation, these strategies enable the efficient discovery and optimization of lead candidates. The continued development of novel synthetic methods, including C-H functionalization, will further expand the accessible diversity of piperazine derivatives and their potential to address unmet medical needs.

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Properties of Piperazine and its Analogues

For researchers, scientists, and professionals in drug development, the piperazine heterocycle stands as a "privileged scaffold" of immense significance. Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, offer a versatile platform for synthesizing a vast array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the pharmacological properties of piperazine and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

The versatility of the piperazine ring allows for substitutions at its nitrogen positions, which can significantly influence a molecule's solubility, basicity, and conformational properties. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced efficacy and safety.[1] As a result, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including as anthelmintics, antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer, and antiviral agents.[2][3][4][5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various piperazine analogues across different therapeutic areas, providing a comparative view of their potency and selectivity.

Table 1: Anticancer Activity of Piperazine Analogues

| Compound/Derivative | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 1.00 | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | Growth Inhibition | 1.35 | |

| Vindoline-piperazine conjugate 24 | RXF 393 (Renal Cancer) | Growth Inhibition | 1.00 | |

| Vindoline-piperazine conjugate 28 | MOLT-4 (Leukemia) | Growth Inhibition | 1.17 | |

| Novel Piperazine Derivative (C505) | K562 (Leukemia) | Growth Inhibition | 0.06 - 0.16 | |

| Thiazolinylphenyl-piperazine 21-23 | LNCaP (Prostate Cancer) | Cytotoxicity | 3.67 | |

| Piperazine-substituted pyranopyridine DO11-46 | DU145 (Prostate Cancer) | Antiproliferative | Submicromolar | |

| Piperazine-substituted pyranopyridine DO11-48 | DU145 (Prostate Cancer) | Antiproliferative | Submicromolar | |

| N-4-piperazinyl ciprofloxacin | A459 (Non-small-cell lung cancer) | Cytotoxicity | 14.8 | |

| Piperazine-coupled quinoxaline | UO-31 (Renal Cancer) | Cytotoxicity | 0.75 | |

| Benzimidazole derivative 9l | Urease Inhibition | Enzyme Assay | 0.15 ± 0.09 | |

| Benzofuran derivative 9h | CDK2 Inhibition | Enzyme Assay | 40.91 (nM) | |

| Benzofuran derivative 11d | CDK2 Inhibition | Enzyme Assay | 41.70 (nM) | |

| Benzofuran derivative 11e | CDK2 Inhibition | Enzyme Assay | 46.88 (nM) | |

| Benzofuran derivative 13c | CDK2 Inhibition | Enzyme Assay | 52.63 (nM) |

Table 2: Antiviral Activity of Piperazine Analogues

| Compound/Derivative | Virus | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| Piperazine derivative 19 | HIV-1 | Vif inhibition | 8.24 | 3.71 | |

| 2-methyl piperazine derivative 8 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-methyl piperazine derivative 11 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-methyl piperazine derivative 14 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-methyl piperazine derivative 15 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-methyl piperazine derivative 16 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-methyl piperazine derivative 18 | Zika Virus (ZIKV) | Cell-based | 24 (median) | 10.2 (median) | |

| 2-phenylpiperazine derivative 24 | Zika Virus (ZIKV) | Cell-based | 8.2 | 14.6 | |

| 2-phenylpiperazine derivative 25 | Zika Virus (ZIKV) | Cell-based | 3.9 | - | |

| Piperazine derivative 50 | Zika Virus (ZIKV) | Cell-based | 2.7 ± 0.7 | 148.1 | |

| Piperazine derivative 50 | SARS-CoV-2 | Cell-based | 22.5 ± 1.5 | 7.6 | |

| Piperazine derivative 42 | Dengue Virus (DENV) | Cell-based | - | >SOF | |

| Flavonoid derivative S19 | Tobacco Mosaic Virus (TMV) | Curative Activity | 110.4 (µg/mL) | - | |

| Flavonoid derivative S19 | Tobacco Mosaic Virus (TMV) | Protection Activity | 116.1 (µg/mL) | - | |

| Piperazine derivative 6a | Norovirus | Cell-based replicon | Low µM | - | |

| Piperazine derivative 9l | Norovirus | Cell-based replicon | Low µM | - |

Table 3: Enzyme Inhibition by Piperazine Analogues

| Compound/Derivative | Enzyme | Inhibition Type | IC50 (µM) | Ki (nM) | Reference |

| N-methyl-piperazine chalcone 2k | MAO-B | Reversible Competitive | 0.71 | 210 | |

| N-methyl-piperazine chalcone 2n | MAO-B | Reversible Competitive | 1.11 | 280 | |

| N-methyl-piperazine chalcone 2k | AChE | - | 8.10 | - | |

| N-methyl-piperazine chalcone 2n | AChE | - | 4.32 | - | |

| Piperazine chalcone PC10 | MAO-B | Reversible Competitive | 0.65 | 500 | |

| Piperazine derivative 1d | AChE | Dual Binding Site | 2.23 | - | |

| Piperazine derivative 3c | AChE | Dual Binding Site | 1.05 | - | |

| Piperazine derivative 5 | AChE | - | - | 20.58 ± 0.35 | |

| Piperazine derivative 7 | BChE | - | - | 21.84 ± 0.40 | |

| Piperazine derivative 8 | hCA I | - | - | 27.45 ± 0.41 | |

| Piperazine derivative 9 | hCA II | - | - | 6.02 ± 0.11 |

Table 4: Pharmacokinetic Properties of Selected Piperazine-Containing Drugs

| Drug | Parameter | Value | Reference |

| Cetirizine | Bioavailability | >70% | |

| Tmax | ~1.0 hour | ||

| Protein Binding | 88-96% | ||

| Metabolism | Minimal (non-cytochrome P450-mediated) | ||

| Elimination Half-life | 6.5 - 10 hours | ||

| Excretion | 70-85% urine, 10-13% feces | ||

| Trazodone | Bioavailability | ~100% | |

| Tmax | ~1 hour | ||

| Protein Binding | 89-95% | ||

| Metabolism | Extensively by CYP3A4 to m-CPP (active metabolite) | ||

| Elimination Half-life | Biphasic: 3-6 hours and 5-9 hours | ||

| Excretion | Primarily in urine | ||

| Sildenafil | Bioavailability | ~41% (due to first-pass metabolism) | |

| Tmax | ~1 hour | ||

| Protein Binding | ~96% | ||

| Metabolism | Predominantly by CYP3A4 to an active metabolite | ||

| Elimination Half-life | 3-4 hours | ||

| Excretion | Primarily fecal |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of pharmacological agents. Below are representative methodologies for key assays used to characterize piperazine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperazine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of the piperazine derivatives (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 1% DMSO).

-

MTT Incubation: Following treatment, add 20 µL of MTT solution to each well and incubate for 3 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay: Monoamine Oxidase (MAO)

This fluorometric assay measures the inhibition of MAO-A and MAO-B, key enzymes in the metabolism of monoamine neurotransmitters.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Kynuramine (substrate)

-

Piperazine test compounds

-

Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer.

-

Compound Addition: Add the piperazine test compound or a reference inhibitor at various concentrations. Include a control with buffer and DMSO.

-

Enzyme Addition: Add the MAO enzyme solution (MAO-A or MAO-B) to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1N NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways Modulated by Piperazine Analogues

The diverse pharmacological effects of piperazine derivatives are a result of their interaction with a multitude of cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anticancer Signaling Pathways

Several piperazine analogues have demonstrated potent anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One notable mechanism involves the inhibition of the PI3K/AKT pathway, which is frequently overactive in many cancers, promoting cell survival and proliferation. Some piperazine derivatives have been shown to down-regulate the PI3K p85beta protein and reduce AKT phosphorylation, thereby inhibiting this pro-survival pathway.

Another critical target is the NF-κB signaling pathway, which is linked to inflammation, cell proliferation, and resistance to anticancer drugs. Certain piperazine-containing compounds can suppress the activation of NF-κB, leading to the inhibition of cancer cell growth.

Furthermore, some piperazine derivatives can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the release of mitochondrial cytochrome c, leading to the activation of caspase-9 (intrinsic pathway), and the activation of caspase-8 (extrinsic pathway). The modulation of the Bax/Bcl-2 ratio is another mechanism by which piperazine derivatives can induce apoptosis.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its structural and chemical versatility allows for the generation of diverse libraries of compounds with a wide spectrum of pharmacological activities. This in-depth guide has provided a snapshot of the quantitative data, experimental methodologies, and signaling pathways associated with piperazine and its analogues. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the rational design of the next generation of piperazine-based medicines. The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs across a multitude of diseases.

References

- 1. Single dose pharmacokinetics of trazodone in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 2. study.com [study.com]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cetirizine: Package Insert / Prescribing Information [drugs.com]

- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

Piperazine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its remarkable versatility and presence in a multitude of FDA-approved drugs underscore its significance in the development of novel therapeutics.[3][4] This is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be readily modulated to optimize pharmacokinetic and pharmacodynamic profiles.[2] The piperazine moiety can act as a flexible linker between different pharmacophores or serve as the core scaffold for essential interactions with biological targets. This guide provides a comprehensive overview of the piperazine scaffold in drug discovery, detailing its synthesis, structure-activity relationships (SAR), and its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthetic Strategies

The drug-like properties of piperazine derivatives are heavily influenced by the substituents on the nitrogen and carbon atoms of the ring. The two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability. The pKa values of piperazine are approximately 5.35 and 9.73 at 25°C, allowing for ionization under physiological conditions, which can be crucial for receptor interactions.

Core Synthetic Methodologies

The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated strategies that allow for precise functionalization of the scaffold.

1. N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of C-N bonds, particularly for synthesizing N-arylpiperazines. It offers a milder and more general alternative to traditional methods.

2. N-Alkylation via Reductive Amination: This is a cornerstone for the synthesis of N-alkylpiperazines, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

3. Modern C-H Functionalization: Recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, significantly expanding the accessible chemical space for drug design.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for various classes of piperazine derivatives, highlighting their potency against different biological targets.

Table 1: Piperazine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 11 | VEGFR2 | <0.3 | - | |

| 13 | VEGFR2 | <0.3 | - | |

| 16 | VEGFR2 | <0.3 | - | |

| 9h | CDK2 | 0.0409 | - | |

| 11d | CDK2 | 0.0417 | - | |

| 11e | CDK2 | 0.0468 | - | |

| 13c | CDK2 | 0.0526 | - |

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |

| 23 | MDA-MB-468 (Breast) | 1.00 | |

| 25 | HOP-92 (Lung) | 1.35 | |

| C-4 | A-549 (Lung) | 33.20 | |

| C-5 | A-549 (Lung) | 21.22 | |

| C-14 | MIAPaCa-2 (Pancreatic) | <1 |

Table 3: Piperazine Derivatives as GPCR Ligands

| Compound | Receptor | Ki (nM) | Reference |

| Aripiprazole | Dopamine D2 | 0.74 - 3.3 | |

| 5b | Serotonin 5-HT3 | Subnanomolar | |

| Compound Series 6-10 | Dopamine D3 | <10 |

Signaling Pathways Modulated by Piperazine Derivatives

Piperazine-containing molecules are key modulators of various signaling pathways implicated in a range of diseases.

Dopamine D2 Receptor Signaling

Arylpiperazine derivatives are prominent ligands for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs. The interaction of these ligands with the D2 receptor, a G-protein coupled receptor (GPCR), can modulate downstream signaling cascades, primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent effects on protein kinase A (PKA) and downstream effectors like DARPP-32. The modulation of this pathway is crucial for the therapeutic effects of many antipsychotics in conditions like schizophrenia.

Serotonin 5-HT1A Receptor Signaling

Piperazine derivatives are also significant ligands for serotonin receptors, with many acting as agonists or partial agonists at the 5-HT1A receptor. This receptor is also a GPCR coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing cAMP and PKA activity. Additionally, the βγ subunit of the G-protein can activate other pathways, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection. This pathway is a key target for anxiolytic and antidepressant medications.

VEGFR2 Signaling in Angiogenesis

Piperazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, the formation of new blood vessels. VEGFR2 is a receptor tyrosine kinase. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, and migration, all critical steps in angiogenesis. Inhibition of VEGFR2 by piperazine derivatives is a promising strategy for cancer therapy.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel piperazine derivatives.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-arylpiperazines.

-

To an oven-dried Schlenk tube is added Pd(OAc)2 (0.05 equiv.), the appropriate phosphine ligand (e.g., BINAP, 0.08 equiv.), and a magnetic stir bar.

-

The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Toluene (or another suitable solvent) is added, and the mixture is stirred at room temperature for 10-15 minutes.

-

The aryl halide (1 equiv.), piperazine (1.5 equiv.), and a base (e.g., Cs2CO3, 2 equiv.) are added to the tube.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the appropriate time (2-24 hours), monitoring by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of N-alkylpiperazines.

-

To a solution of piperazine (1 equiv.) and an aldehyde or ketone (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or methanol) is added a few drops of acetic acid to facilitate imine formation.

-

The mixture is stirred at room temperature for 1-2 hours.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion (typically 12-24 hours), as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of piperazine derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Drug Discovery Workflow

The development of piperazine-based drugs follows a standard drug discovery workflow, from initial synthesis and screening to lead optimization and preclinical studies.

Conclusion

The piperazine scaffold continues to be an exceptionally valuable and versatile tool in the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs targeting a diverse range of biological pathways. The ongoing development of novel synthetic methodologies, particularly in C-H functionalization, promises to further expand the chemical space and therapeutic potential of piperazine-based compounds. This guide provides a foundational understanding for researchers to leverage the power of the piperazine scaffold in their drug discovery endeavors.

References

The Anthelmintic Efficacy of Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives have long been a cornerstone in the treatment of intestinal nematode infections in both human and veterinary medicine. First introduced as an anthelmintic in 1953, the enduring relevance of this class of compounds is attributed to its targeted mechanism of action, established safety profile, and affordability.[1][2] This technical guide provides an in-depth analysis of the anthelmintic properties of piperazine compounds, focusing on their mechanism of action, structure-activity relationships, and quantitative efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development in this area.

Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic action of piperazine is mediated through its agonist activity on γ-aminobutyric acid (GABA) receptors in nematodes.[1] This interaction leads to the opening of chloride ion channels in the muscle and nerve cells of the parasite, resulting in hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the generation of action potentials, leading to a flaccid paralysis of the worm.[4] The paralyzed state prevents the nematode from maintaining its position within the host's gastrointestinal tract, leading to its expulsion by normal peristaltic activity. Notably, the selectivity of piperazine for helminths is due to the differences between vertebrate and invertebrate GABA receptors; vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from those of their hosts.

The signaling pathway for piperazine's mechanism of action is depicted below:

Caption: Signaling pathway of piperazine's anthelmintic action.

Quantitative Efficacy of Piperazine Compounds

The efficacy of piperazine and its derivatives has been evaluated against a range of gastrointestinal nematodes. The following tables summarize the quantitative data from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Piperazine Citrate against Various Nematodes

| Nematode Species | Host | Drug Formulation | Dosage | Efficacy Metric | Efficacy (%) | Citation(s) |

| Ascaris lumbricoides | Human (children) | Piperazine citrate | Single dose, repeated after 2 weeks | Cure Rate (low infection) | 53 | |

| Ascaris lumbricoides | Human (children) | Piperazine citrate | Single dose, repeated after 2 weeks | Cure Rate (moderate infection) | 31 | |

| Ascaris lumbricoides | Human (children) | Piperazine citrate | Single dose, repeated after 2 weeks | Cure Rate (heavy infection) | 36 | |

| Toxocara vitulorum | Cattle (calves) | Piperazine citrate | Not specified | Overall Efficacy | 78.79 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate | 110 mg/kg | EPG Reduction | 83 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate in AMS | 110 mg/kg | EPG Reduction | 92 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate | 82.5 mg/kg | EPG Reduction | 62 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate in AMS | 82.5 mg/kg | EPG Reduction | 97 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate | 55 mg/kg | EPG Reduction | 61 | |

| Heligmosomoides bakeri | Mice | Piperazine citrate in AMS | 55 mg/kg | EPG Reduction | 83 | |

| Ascaridia galli | Poultry | Piperazine dihydrochloride | 64 mg/kg | Worm Burden Reduction (mature) | 83 | |

| Ascaridia galli | Poultry | Piperazine dihydrochloride | 100 mg/kg | Worm Burden Reduction (mature) | 94 | |

| Ascaridia galli | Poultry | Piperazine dihydrochloride | 200 mg/kg | Worm Burden Reduction (mature) | 100 | |

| Ascaris suum | Pigs | Piperazine dihydrochloride | 200 mg/kg | Worm Burden Reduction | 99-100 | |

| Oesophagostomum spp. | Pigs | Piperazine dihydrochloride | 200 mg/kg | Worm Burden Reduction | 99-100 |

EPG: Eggs Per Gram of feces; AMS: Aluminium-Magnesium Silicate

Table 2: In Vitro Activity of Piperazine and its Derivatives

| Compound | Nematode Species | Assay Type | Concentration | Effect | Citation(s) |

| Piperazine sulfate | Ascaris suum (L3 larvae) | Molting Inhibition | 50 mM | 100% inhibition | |

| Piperazine | Pratylenchus penetrans | Paralysis | EC50: 12.3 mM | Flaccid paralysis | |

| Piperazine | Meloidogyne incognita | Paralysis | EC50: 13.4 mM | Flaccid paralysis | |

| Piperazine | Heterodera glycines | Paralysis | EC50: 14.4 mM | Flaccid paralysis | |

| 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene | Pheretima posthuma | Paralysis and Death | 75.0 mg/mL | Potent activity | |

| Benzimidazole-piperazine derivative (7c) | Trichinella spiralis (muscle larvae) | Viability | 100 µg/mL (48h) | 92.7% reduction | |

| Benzimidazole-piperazine derivative (7c) | MDA-MB-231 (cancer cell line) | Cytotoxicity | IC50: 0.5-60 µM | Lower than Albendazole |

Experimental Protocols

In Vivo Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method for evaluating the in vivo efficacy of anthelmintics.

Caption: Workflow for the Fecal Egg Count Reduction Test.

Detailed Methodology:

-

Animal Selection: Select a group of animals with a natural or experimental nematode infection. For statistical significance, a minimum of 10-15 animals per treatment group is recommended.

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

-

Fecal Egg Count (Pre-treatment): Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster or Mini-FLOTAC method.

-

Treatment Administration: Administer the piperazine compound at the desired dosage and route. A control group receiving a placebo should be included.

-

Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10 to 14 days after treatment.

-

Fecal Egg Count (Post-treatment): Determine the EPG for each post-treatment sample using the same method as in step 3.

-

Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each animal or the group average using the formula: [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100.

In Vitro Larval Migration Inhibition Assay

This assay assesses the ability of a compound to inhibit the migration of nematode larvae.

Caption: Workflow for the Larval Migration Inhibition Assay.

Detailed Methodology:

-

Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species by hatching embryonated eggs.

-

Compound Preparation: Prepare serial dilutions of the piperazine compound in a suitable solvent (e.g., DMSO) and then in culture medium in a 96-well plate.

-

Larval Exposure: Add a standardized number of L3 larvae to each well containing the compound dilutions and control wells (medium with solvent only).

-

Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).

-

Migration Assay: Transfer the contents of each well to a migration apparatus, which typically consists of an agar plate with a central well. The larvae are placed in the central well, and migration is assessed by counting the number of larvae that move out of the well and onto the agar surface.

-

Quantification: After a set migration period, count the number of migrated larvae in each group.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the control. This data can be used to determine the EC50 value (the concentration that inhibits 50% of larval migration).

Structure-Activity Relationship (SAR) of Piperazine Derivatives

The basic piperazine ring is a versatile scaffold that can be modified to enhance anthelmintic activity. Structure-activity relationship studies aim to understand how chemical modifications to the piperazine core influence its biological efficacy.

Caption: Key modification sites influencing the SAR of piperazine derivatives.

Key findings from SAR studies include:

-

N-Substitution: The nature of the substituents on the nitrogen atoms of the piperazine ring significantly impacts activity. For instance, the synthesis of 1,4-disubstituted piperazine derivatives has shown promising anthelmintic activity.

-

Hybrid Molecules: Combining the piperazine moiety with other pharmacologically active scaffolds, such as benzimidazoles, can lead to compounds with enhanced efficacy. For example, certain benzimidazole-piperazine hybrids have demonstrated potent activity against Trichinella spiralis.

-

** Physicochemical Properties:** Modifications that alter the lipophilicity, solubility, and electronic properties of the molecule can affect its ability to reach the target site and interact with the GABA receptor.

Conclusion

Piperazine and its derivatives remain valuable tools in the control of nematode infections. Their well-defined mechanism of action, centered on the disruption of GABAergic neurotransmission in parasites, provides a clear target for rational drug design. The quantitative data presented in this guide highlight the efficacy of piperazine compounds against key nematode species, while the detailed experimental protocols offer a framework for future research and development. Further exploration of structure-activity relationships holds the potential to yield novel piperazine-based anthelmintics with improved potency, broader spectrum of activity, and the ability to overcome emerging resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Next-Generation Molecular-Diagnostic Tools for Gastrointestinal Nematodes of Livestock, with an Emphasis on Small Ruminants: A Turning Point? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]

The Neuroleptic Frontier: A Technical Guide to Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold stands as a cornerstone in the development of neuroleptic agents, offering a versatile platform for structural modification to achieve desired pharmacological activity.[1] This technical guide delves into the core principles of piperazine derivatives' neuroleptic action, providing a comprehensive overview of their structure-activity relationships, the experimental protocols for their evaluation, and the underlying signaling pathways.

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The primary mechanism underlying the neuroleptic activity of most piperazine derivatives is their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The interplay between these two receptor systems is crucial for antipsychotic efficacy and the mitigation of side effects. Atypical antipsychotics, many of which are piperazine derivatives, generally exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors.[3] This characteristic is believed to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[4]

The "fast-off" theory for D2 receptors further explains the atypicality of some of these agents; they are thought to dissociate more rapidly from the D2 receptor, allowing for more physiological dopamine neurotransmission compared to the tighter binding of typical antipsychotics.

Key Piperazine Derivatives and their Receptor Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative piperazine derivatives for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference Compound(s) |

| Aripiprazole | 0.34 | 3.4 | - |

| Olanzapine | 11 | 4 | - |

| Risperidone | 3.1 | 0.16 | - |

| Clozapine | 126 | 5.4 | Haloperidol |

| Haloperidol | 1.4 | 34 | - |

| Compound 3w | 10.2 | 1.3 | Risperidone, Clozapine, Aripiprazole, Olanzapine, Haloperidol |

| Compound 11 | 11.5 | 1.2 | Risperidone, Aripiprazole, Olanzapine, Haloperidol |

| Compound 29 | 12.1 | 1.1 | Risperidone, Aripiprazole, Olanzapine, Haloperidol |

Data compiled from multiple sources, including specific compound studies where reference drugs were also evaluated.

Experimental Protocols for Evaluating Neuroleptic Activity

The preclinical screening of piperazine derivatives for antipsychotic potential involves a battery of in vitro and in vivo assays designed to assess their pharmacological activity and behavioral effects.

In Vitro Assays: Radioligand Binding

Objective: To determine the binding affinity of a test compound for specific neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a substance that binds to a receptor) for binding to the target receptor in a sample of tissue or cells expressing that receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filter is washed with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vivo Behavioral Models

Objective: To assess the dopamine D2 receptor blocking activity of a compound in vivo.

Principle: Apomorphine is a non-selective dopamine agonist that, at certain doses, induces a characteristic climbing behavior in mice. Antipsychotic drugs that block D2 receptors will inhibit this behavior.

Detailed Methodology:

-

Animals: Male Swiss-Webster mice are commonly used.

-

Apparatus: Cylindrical wire mesh cages (e.g., 12 cm diameter, 14 cm height) are used to facilitate climbing.

-

Procedure:

-

Mice are habituated to the testing environment.

-

Animals are pre-treated with the test compound or vehicle at various doses.

-

After a set pre-treatment time (e.g., 30-60 minutes), mice are administered a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).

-

Immediately after apomorphine injection, mice are placed in the climbing cages.

-

Climbing behavior is then scored at set intervals (e.g., every 5 or 10 minutes) for a specific duration (e.g., 20-30 minutes). Scoring can be based on the time spent climbing or a rating scale.

-

-

Data Analysis: The dose of the test compound that produces a 50% reduction in climbing behavior (ED50) compared to the vehicle-treated group is calculated.

Objective: To evaluate the potential antipsychotic activity of a compound in a model that mimics some aspects of psychosis.

Principle: MK-801 is a non-competitive NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior that is sensitive to reversal by antipsychotic drugs.

Detailed Methodology:

-

Animals: Male BALB/c or C57BL/6 mice are often used.

-

Apparatus: An open-field arena equipped with photobeams or a video tracking system to measure locomotor activity.

-

Procedure:

-

Mice are habituated to the open-field arena.

-

Animals are pre-treated with the test compound or vehicle.

-

Following the pre-treatment period, mice are injected with MK-801 (e.g., 0.15-0.32 mg/kg).

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: The ability of the test compound to significantly reduce the hyperactivity induced by MK-801 is assessed.

Objective: To assess the antipsychotic potential of a compound based on its ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Principle: In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to selectively block this conditioned avoidance response at doses that do not affect the unconditioned escape response.

Detailed Methodology:

-

Animals: Rats are commonly used in this paradigm.

-

Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus generator (e.g., a light or speaker).

-

Procedure:

-

Training: The animal is placed in the shuttle box. A conditioned stimulus (CS) is presented for a short period (e.g., 10 seconds), followed by the presentation of the unconditioned stimulus (US), a mild foot shock. If the animal moves to the other compartment during the CS presentation, it avoids the shock (avoidance response). If it moves after the shock has started, it escapes the shock (escape response). This is repeated for a set number of trials.

-

Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle.

-

The number of avoidance and escape responses is then recorded during a test session.

-

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Visualizing the Landscape of Neuroleptic Piperazines

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key pathways, workflows, and relationships.

Caption: Dopamine D2 Receptor Antagonism by Piperazine Derivatives.

Caption: Drug Discovery Workflow for Neuroleptic Piperazines.

Caption: Structure-Activity Relationships of Piperazine Derivatives.

This guide provides a foundational understanding of the neuroleptic activity of piperazine derivatives, intended to support the research and development efforts of professionals in the field. The provided data, protocols, and visualizations serve as a starting point for further exploration and innovation in the quest for safer and more effective antipsychotic agents.

References

The Dichotomous Role of Piperazine at the GABA Receptor: An Agonist in Invertebrates, A Scaffold for Antagonists in Mammals

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the complex and often contradictory role of piperazine and its derivatives at the γ-aminobutyric acid (GABA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While the parent molecule, piperazine, is widely cited as a GABA receptor agonist, particularly in the context of its anthelmintic properties, a significant body of evidence reveals that its derivatives, especially N-aryl piperazines, function as potent antagonists at the mammalian GABA-A receptor. This guide will dissect these contrasting activities, present the available quantitative data, detail the experimental methodologies used to elucidate these functions, and provide visualizations of the key pathways and workflows.

Unsubstituted Piperazine: A GABA Receptor Agonist in Invertebrate Systems

The primary and most well-documented role of unsubstituted piperazine as a GABA receptor agonist is in the context of its use as an anthelmintic agent to treat parasitic worm infections.[1][2][3][4]

Mechanism of Anthelmintic Action

In nematodes, piperazine acts as a GABA receptor agonist on the muscle cell membranes.[2] This agonism leads to hyperpolarization of the nerve endings by increasing chloride ion influx, resulting in a flaccid paralysis of the worm. Unable to maintain their position within the host's intestinal lumen, the paralyzed worms are expelled by normal peristalsis. This mechanism of action has also been observed in other invertebrate systems, such as the lobster muscle fiber, where piperazine was shown to increase membrane conductance to chloride ions, an effect antagonized by the GABA-A receptor channel blocker picrotoxin.

Relevance to Mammalian Systems

Despite its clear GABAergic action in invertebrates, the direct agonistic activity of unsubstituted piperazine at mammalian GABA receptors is not well-supported by robust quantitative data in the scientific literature. One comparative study noted that piperazine has "little GABA-like activity on the frog spinal cord," suggesting a significant phylum-dependent difference in its effects. A study has suggested that in a CO2-free medium, piperazine acts as a weak GABA-A receptor blocker, while its carbamate adduct, formed in the presence of bicarbonate, is a more potent agonist. This finding adds a layer of complexity that may explain some of the discrepancies in its observed effects.

Piperazine Derivatives: A Source of GABA-A Receptor Antagonists

In stark contrast to the parent compound's activity in invertebrates, a substantial body of research has established that N-substituted piperazine derivatives, particularly those with aryl substitutions, act as antagonists at the mammalian GABA-A receptor. This antagonistic activity is considered a novel mechanism of action for this class of compounds, which are also known for their effects on catecholamine reuptake transporters.

Quantitative Data on Antagonistic Activity

Electrophysiological studies have been instrumental in quantifying the antagonistic potency of various piperazine derivatives. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of Piperazine Derivatives at the Human α1β2γ2 GABA-A Receptor

| Compound | Abbreviation | IC20 (µM) | Maximum Inhibition (%) at 1mM |

| 1-(2-chlorophenyl)piperazine | 2CPP | 46 | ~90 |

| 1-(3-methoxyphenyl)piperazine | 3MPP | >46 | ~90 |

| 1-(4-chlorophenyl)piperazine | 4CPP | >46 | ~90 |

| 1-(4-methoxyphenyl)piperazine | 4MPP | >46 | ~85 |

| 1-(2-methylbenzyl)piperazine | 2MBP | >46 | ~80 |

| 1-(3-chlorophenyl)piperazine | 3CPP | >46 | ~75 |

| Phenylpiperazine | PP | >46 | ~70 |

| 1-(4-fluorophenyl)piperazine | 4FPP | >46 | ~65 |

| 1-(2-methoxyphenyl)piperazine | 2MPP | >46 | ~60 |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP | >46 | ~55 |

| 1-(3-methylbenzyl)piperazine | 3MBP | >46 | ~50 |

| 1-Benzylpiperazine | BZP | >46 | ~45 |

| Data sourced from a study using two-electrode voltage-clamp on Xenopus oocytes expressing human α1β2γ2 GABA-A receptors. The IC20 value represents the concentration at which 20% of the GABA-evoked current is inhibited. |

Table 2: Antagonistic Potency of Pitrazepin at GABA-A Receptors

| Receptor Composition | pA2 |

| Rat Cerebral Cortex | 6.42 ± 0.62 |

| Human α1β2 | 6.41 ± 1.2 |

| Human α1β2γ2s | 6.21 ± 1.24 |

| Data from Schild analysis of the competitive antagonism by pitrazepin, a piperazine derivative, on GABA-induced currents in Xenopus oocytes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of piperazine and its derivatives at GABA receptors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels, including the GABA-A receptor.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to harvest ovarian lobes.

-

Individual oocytes are manually defolliculated after enzymatic digestion (e.g., with collagenase).

-

The oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., human α1, β2, and γ2s).

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the GABA-A receptors is placed in a recording chamber continuously perfused with a Ringer's solution.

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV).

-

The baseline current is recorded.

-

-

Compound Application and Data Acquisition:

-

A solution containing a known concentration of GABA is perfused over the oocyte to evoke an inward chloride current, which is recorded by the amplifier.

-

To test for antagonistic activity, the oocyte is pre-incubated with the piperazine derivative before co-application with GABA. A reduction in the GABA-evoked current indicates antagonism.

-

Concentration-response curves are generated by applying a range of antagonist concentrations to determine parameters like IC50.

-

For Schild analysis to determine competitive antagonism, concentration-response curves for GABA are generated in the absence and presence of different fixed concentrations of the antagonist.

-

[35S]t-butylbicyclophosphorothionate ([35S]TBPS) Binding Assay

This radioligand binding assay is used to study the convulsant site within the GABA-A receptor's chloride ion channel. The binding of [35S]TBPS is allosterically modulated by ligands acting at other sites on the receptor complex, such as the GABA binding site. A decrease in [35S]TBPS binding in the presence of a test compound and GABA suggests the compound is an antagonist at the GABA site.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) is homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membranes are washed multiple times to remove endogenous GABA.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS.

-

To test for GABA antagonism, the membranes are incubated with [35S]TBPS, a fixed concentration of GABA, and varying concentrations of the piperazine derivative.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the TBPS site (e.g., picrotoxin).

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The ability of the piperazine derivative to reverse the GABA-induced inhibition of [35S]TBPS binding is determined, and parameters like IC50 can be calculated.

-

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, which often act by enhancing GABAergic neurotransmission, typically increase the exploration of the open arms. Conversely, anxiogenic compounds may decrease open arm exploration.

Methodology:

-

Apparatus:

-

The maze consists of four arms arranged in a plus shape, elevated from the floor.

-

Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

-

-

Procedure:

-

The animal (e.g., a mouse or rat) is habituated to the testing room for a period before the test.

-

The animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a set period (e.g., 5-10 minutes).

-

The session is recorded by an overhead video camera.

-

-

Data Analysis:

-

An automated tracking system or manual scoring is used to measure parameters such as:

-

The time spent in the open arms versus the closed arms.

-

The number of entries into the open and closed arms.

-

-

An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

-

The maze is cleaned between each animal to remove olfactory cues.

-

Signaling Pathways and Logical Relationships

The interaction of GABA and piperazine derivatives with the GABA-A receptor initiates a signaling cascade that modulates neuronal excitability.

The relationship between piperazine and its derivatives concerning their action at the GABA receptor can be summarized as a divergence of function based on chemical modification and the biological system .

Conclusion

The pharmacological profile of piperazine at the GABA receptor is remarkably dependent on both the chemical structure and the biological context. While unsubstituted piperazine functions as a GABA receptor agonist in invertebrate species, forming the basis of its therapeutic use as an anthelmintic, this activity does not translate directly to mammalian systems. In contrast, the piperazine scaffold has proven to be a fertile ground for the development of potent GABA-A receptor antagonists in mammals. This dichotomy underscores the importance of careful structure-activity relationship studies and the consideration of species-specific receptor pharmacology in drug discovery and development. For researchers, this highlights the potential of the piperazine core in designing novel modulators of GABAergic neurotransmission, with the N-substituent being a critical determinant of the ultimate pharmacological effect.

References

A Technical Guide to the Physicochemical Properties of Piperazine Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of piperazine and its pharmaceutically relevant salts. Understanding these characteristics is critical for drug development, formulation design, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Piperazine is a diprotic base, meaning it can accept two protons. This property is fundamental to its ability to form various salts with different counter-ions, thereby modifying its physicochemical characteristics to suit specific pharmaceutical applications. The choice of a salt form can significantly impact a drug's solubility, stability, hygroscopicity, and bioavailability.[1]

Melting Point

The melting point is a crucial indicator of a compound's purity and identity. For piperazine and its salts, the melting point is influenced by the crystal lattice energy and the nature of the counter-ion.

| Compound | Melting Point (°C) |

| Piperazine (anhydrous) | 106 - 108[2][3][4][5] |

| Piperazine Hexahydrate | 44 |

| Piperazine Dihydrochloride | 318 - 320 |

| Piperazine Citrate | Not specified in results |

| Piperazine Adipate | Not specified in results |

pKa Values

The pKa values determine the degree of ionization of a molecule at a given pH. As a weak base, piperazine has two pKa values corresponding to the two nitrogen atoms in its ring. These values are critical for predicting its behavior in physiological environments and for selecting appropriate salt forms.

| Compound | pKa1 | pKa2 | Temperature (°C) |

| Piperazine | 5.35 | 9.73 | 25 |

| Piperazine | 5.18 (predicted) | 9.56 (predicted) | Not Specified |

| 2-Methylpiperazine | Not specified in results | Not specified in results | Not Specified |

| 1-Methylpiperazine | Not specified in results | Not specified in results | Not Specified |

The basicity of substituted piperazines can vary depending on the nature and position of the substituent.

Solubility

Solubility is a key determinant of a drug's absorption and bioavailability. Piperazine itself is freely soluble in water. The solubility of its salts can be modulated by the choice of the counter-ion. For instance, forming salts can significantly enhance the dissolution rate of poorly soluble drugs.

| Compound | Water Solubility | Other Solvents |

| Piperazine | Freely soluble; 150 g/L at 20°C | Soluble in ethanol, methanol, ethylene glycol, and glycerol; Poorly soluble in diethyl ether |

| Sulfamethoxazole–Piperazine Salt | Improved solubility compared to sulfamethoxazole | Not specified in results |

| Meclofenamic Acid–Piperazine Salt | 2724-fold more soluble than meclofenamic acid (1:1 salt) | Not specified in results |

| Piperazine Tartrate Salts | Relatively high water solubility | Not specified in results |

| Piperazine Citrate Salts | Relatively high water solubility (as hydrates) | Not specified in results |

The solubility of piperazine can be influenced by temperature, with solubility generally increasing as the temperature rises.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical factor in the stability and handling of pharmaceutical powders. Piperazine and some of its salts are known to be hygroscopic. This property can lead to physical changes such as caking and chemical degradation. The tartrate salts of piperazine are reported to be non-hygroscopic, whereas the citrate salts can exist as various stable hydrates. The sulfamethoxazole-piperazine salt has been shown to address the stability issues of piperazine related to moisture.

Stability

The chemical stability of piperazine and its salts is crucial for ensuring the shelf-life and safety of pharmaceutical products. Piperazine hydrochloride is noted to be more stable than the piperazine base. Phenyl piperazines have been observed to degrade after extended storage, especially at room temperature, while benzyl piperazines are generally more stable. The formation of a salt with sulfamethoxazole has been shown to result in good stability under accelerated stability conditions.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential. The following sections outline standard experimental methodologies.

Melting Point Determination